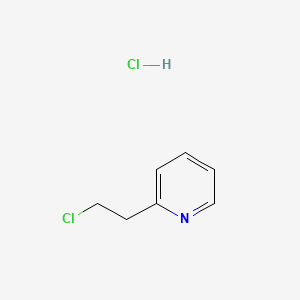

Clorhidrato de 2-(2-cloroetil)piridina

Descripción general

Descripción

2-(2-Chloroethyl)pyridine hydrochloride (CEP-HCl) is a chemical compound used in a variety of scientific research applications. CEP-HCl is a water-soluble, colorless solid that can be synthesized from a variety of starting materials. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. CEP-HCl has been used in laboratory experiments to study the effects of various drugs and compounds on living cells and organisms.

Aplicaciones Científicas De Investigación

Síntesis de bloques de construcción químicos

Clorhidrato de 2-(2-cloroetil)piridina: es un intermedio valioso en la síntesis de diversos bloques de construcción químicos. Su reactividad, particularmente la presencia del grupo cloroetil, lo hace adecuado para construir moléculas complejas utilizadas en productos farmacéuticos y agroquímicos. Los investigadores utilizan este compuesto en la síntesis de compuestos heterocíclicos, que son estructuras centrales en muchos agentes terapéuticos .

Desarrollo de agentes de contraste para MRI

En el campo de la imagenología médica, This compound sirve como precursor en el desarrollo de agentes de contraste para la resonancia magnética (MRI). El compuesto se puede utilizar para sintetizar agentes de contraste basados en gadolinio, que mejoran la visibilidad de las estructuras internas en las imágenes de resonancia magnética .

Investigación en ciencia de materiales

Los científicos de materiales emplean This compound en la creación de nuevos materiales con propiedades específicas. Se puede utilizar para modificar las propiedades superficiales de los polímeros o para crear superficies funcionalizadas para sensores y otros dispositivos electrónicos .

Estudios de catálisis e inhibición enzimática

Este compuesto encuentra aplicación en la investigación de catálisis, donde se utiliza para estudiar el mecanismo de acción de varios catalizadores. Además, se utiliza en estudios de inhibición enzimática para comprender la interacción entre las enzimas y los posibles inhibidores, lo cual es crucial para el desarrollo de fármacos .

Metodología de síntesis orgánica

This compound: se utiliza en la metodología de síntesis orgánica como reactivo para introducir grupos piridilo en moléculas orgánicas. Esto es particularmente útil en la síntesis de compuestos con posibles actividades farmacológicas .

Educación e investigación química

En entornos académicos, This compound se utiliza para demostrar diversas reacciones químicas y técnicas de síntesis a los estudiantes. También se utiliza en proyectos de investigación para desarrollar nuevas rutas sintéticas y estudiar mecanismos de reacción .

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

It is known that 2-(2-chloroethyl)pyridine, a similar compound, is an alkylating agent . Alkylating agents typically target DNA molecules in cells, causing damage and preventing the DNA from dividing and producing new cells.

Mode of Action

As an alkylating agent, 2-(2-Chloroethyl)pyridine hydrochloride likely interacts with its targets by transferring an alkyl group to the DNA molecule. This process can result in the formation of cross-links within the DNA structure, leading to DNA damage and preventing DNA replication .

Biochemical Pathways

The alkylating action can lead to DNA damage, triggering cellular responses to repair the damage or initiate cell death if the damage is too severe .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chloroethyl)pyridine hydrochloride. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . For instance, it is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability .

Propiedades

IUPAC Name |

2-(2-chloroethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZKIFBRVWUSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195093 | |

| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4226-37-3 | |

| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4226-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004226373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

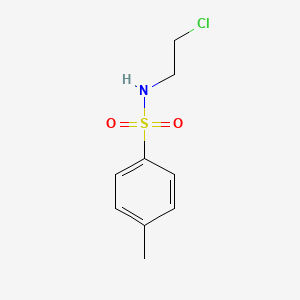

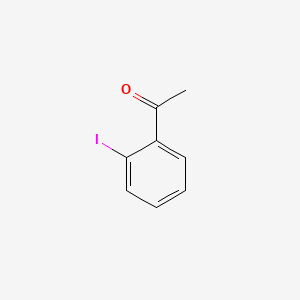

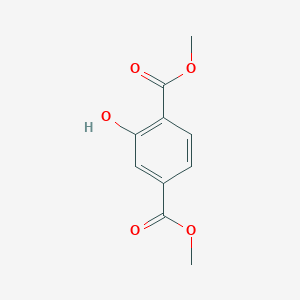

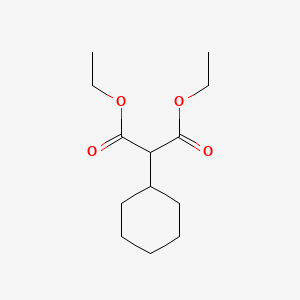

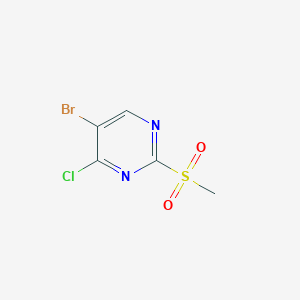

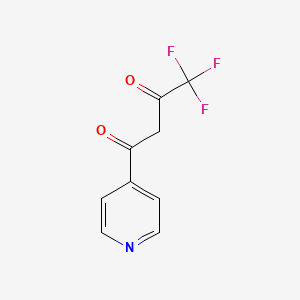

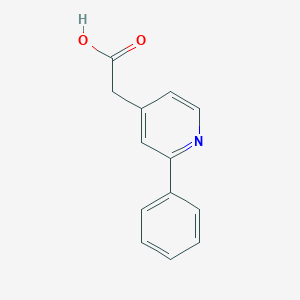

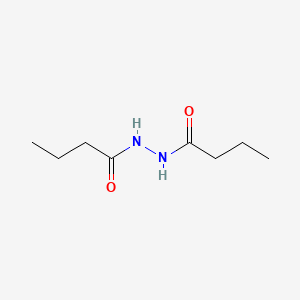

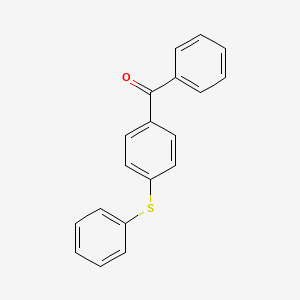

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

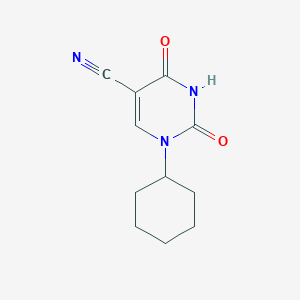

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1295879.png)